
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol est un composé organique qui présente un cycle phényle substitué par un groupe éthyle et un cycle pyrrolidine lié à une fraction éthanol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le 4-éthylbenzaldéhyde et la pyrrolidine.
Réaction de Grignard : Le 4-éthylbenzaldéhyde subit une réaction de Grignard avec un réactif de Grignard approprié pour former l’alcool correspondant.
Amination réductrice : L’alcool intermédiaire est ensuite soumis à une amination réductrice avec la pyrrolidine pour donner le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol peut impliquer :
Réactions de Grignard à grande échelle : Utilisation de réacteurs automatisés pour manipuler de grands volumes de réactifs.
Chimie en écoulement continu : Mise en œuvre de systèmes en écoulement continu pour améliorer l’efficacité et le rendement de la réaction.
Purification : Utilisation de techniques telles que la distillation, la cristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former l’alcane correspondant.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon ou de l’hydrure de lithium et d’aluminium.
Substitution : Halogénation utilisant du brome ou chloration utilisant du chlore gazeux.
Principaux produits formés
Oxydation : Formation de 2-(4-éthylphényl)-2-(pyrrolidin-1-yl)acétone.
Réduction : Formation de 2-(4-éthylphényl)-2-(pyrrolidin-1-yl)éthane.
Substitution : Formation de dérivés halogénés tels que le 2-(4-brométhylphényl)-2-(pyrrolidin-1-yl)éthanol.
Applications De Recherche Scientifique
Le 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et comme ligand en chimie de coordination.
Biologie : Envisagé pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment son utilisation comme intermédiaire dans la synthèse d’agents pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme précurseur pour la synthèse de matériaux avancés.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des canaux ioniques, modulant leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à la croissance cellulaire, à l’apoptose ou aux processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Méthylphényl)-2-(pyrrolidin-1-yl)éthanol : Structure similaire avec un groupe méthyle au lieu d’un groupe éthyle.
2-(4-Phényl)-2-(pyrrolidin-1-yl)éthanol : N’a pas la substitution éthyle sur le cycle phényle.
2-(4-Isopropylphényl)-2-(pyrrolidin-1-yl)éthanol : Contient un groupe isopropyle au lieu d’un groupe éthyle.
Unicité
Le 2-(4-Éthylphényl)-2-(pyrrolidin-1-yl)éthanol est unique en raison de la présence du groupe éthyle sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)14(11-16)15-9-3-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3 |
Clé InChI |
RNLYAXLYDFTOIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(CO)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
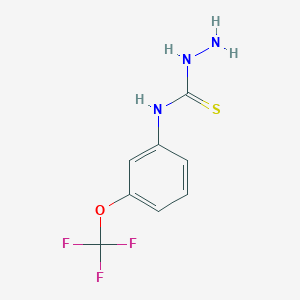


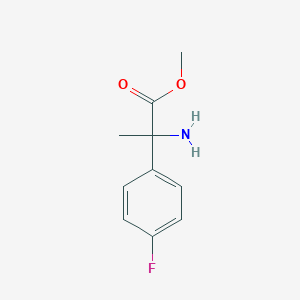

![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
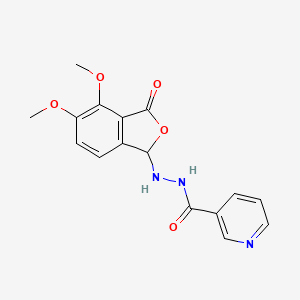
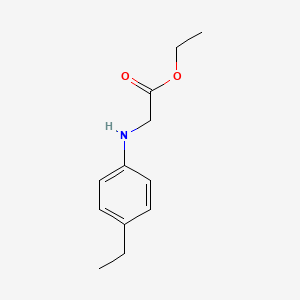


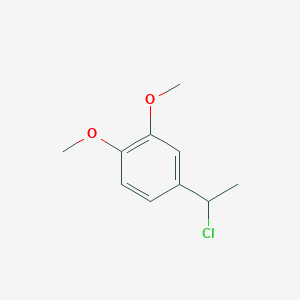

![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)
